4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
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Overview
Description
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound with a complex structure that includes an ethoxy group, two methyl groups, a pyridin-2-ylmethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the benzenesulfonamide with a pyridin-2-ylmethyl halide in the presence of a base.
Ethoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the sulfonamide class.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide: shares similarities with other sulfonamide compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-13(3)16(10-12(15)2)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLSAMMRDDKLHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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